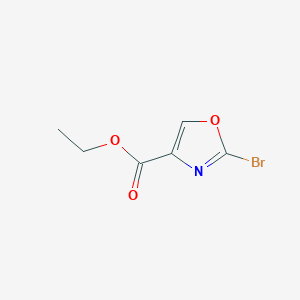

Ethyl 2-bromooxazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBUKNPAQMWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650052 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-20-3 | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an oxazole ring substituted with a bromine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The presence of the reactive bromine atom at the 2-position and the ester functionality allows for a variety of chemical modifications, positioning it as a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and discusses its potential reactivity and biological significance based on related structures.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO₃ | [1][3] |

| Molecular Weight | 220.02 g/mol | [3][4] |

| CAS Number | 460081-20-3 | [3] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 272.2 °C at 760 mmHg | [5] |

| Density | 1.617 g/cm³ | [5] |

| Flash Point | 118.4 °C | [5] |

Spectroscopic Data

Experimental Protocols

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not publicly available. However, a common synthetic route to similar 2-brominated carboxylated heterocycles involves the diazotization of a corresponding 2-amino precursor. For example, the synthesis of the analogous compound, Ethyl 2-bromothiazole-4-carboxylate, proceeds via the following two-step process:

-

Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This intermediate is typically prepared by the Hantzsch thiazole synthesis, reacting an α-haloketone or its equivalent with a thioamide.

-

Diazotization and Bromination: The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion.

A potential synthetic workflow for this compound, adapted from the synthesis of its thiazole analog, is proposed below.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom bonded to the bromine and the ester functionality. The bromine atom at the 2-position of the oxazole ring makes this site susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki-Miyaura coupling. This reactivity allows for the introduction of various substituents at this position, making it a key intermediate for generating a library of derivatives for structure-activity relationship (SAR) studies.

The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides or alcohols, through standard organic transformations.

Information regarding the specific stability of this compound under various conditions (e.g., temperature, pH, light) is not widely reported. As a bromo-substituted heterocyclic compound, it is advisable to store it in a cool, dark, and dry place to prevent potential degradation.

Biological Activity and Potential Applications

While there are no specific reports on the biological activity of this compound, the oxazole scaffold is a common feature in many biologically active compounds.[8] Derivatives of oxazole have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8] The structurally similar thiazole analog, ethyl 2-bromothiazole-4-carboxylate, is used in the synthesis of Factor Xa inhibitors, which are anticoagulants.

Given the structural similarities and the established biological importance of the oxazole ring, it is plausible that this compound could serve as a precursor for the development of novel therapeutic agents. Further research is required to explore its specific biological targets and potential medicinal applications.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data and specific biological activity studies are currently limited in the public domain, its chemical structure suggests a high degree of versatility for the synthesis of novel compounds. Further investigation into its reactivity, stability, and biological properties is warranted to fully realize its potential in the development of new pharmaceuticals and other valuable chemical entities. Researchers are encouraged to consult specialized chemical databases and scientific literature for more in-depth information.

References

- 1. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 [chemicalbook.com]

- 4. This compound - CAS:460081-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ethyl 2-bromo-1,3-oxazole-4-carboxylate, CAS No. 460081-20-3 - iChemical [ichemical.com]

- 6. 460081-20-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 2-bromooxazole-4-carboxylate

CAS Number: 460081-20-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive bromine atom and an ethyl ester group, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of biologically active compounds. The presence of the bromine atom at the 2-position of the oxazole ring is a key feature, contributing to its reactivity and utility in various organic reactions. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique structure lending itself to the development of novel compounds with potential antimicrobial or anti-inflammatory properties.[1]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 460081-20-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₆BrNO₃ | [1] |

| Molecular Weight | 220.02 g/mol | [1][4] |

| Physical State | Solid | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 50-53 °C | |

| Boiling Point | 272.2 °C at 760 mmHg | [5] |

| Density | 1.617 g/cm³ | [5] |

| Flash Point | 118.4 °C | [5] |

| Vapor Pressure | 0.00616 mmHg at 25°C | [5] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for this compound would include:

-

¹H NMR: Expected signals would correspond to the ethyl group (a quartet and a triplet) and the proton on the oxazole ring (a singlet).

-

¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O stretching of the ester group and C-Br stretching.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, a common synthetic route to similar 2-bromo-heterocycles involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type reaction with a bromide source.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthesis of this compound.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following is a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this type of compound. This protocol is for a related compound, ethyl 5-bromooxazole-4-carboxylate, and can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry reaction flask, add this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., Toluene) and a base (e.g., K₃PO₄, 2 equivalents). For a biphasic system, add degassed water.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for a specified time (e.g., 12 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxazole-4-carboxylate.

Applications in Drug Discovery and Development

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. The oxazole ring is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities.

Workflow in Drug Discovery:

Caption: General workflow for drug discovery using the title compound.

Derivatives of similar heterocyclic structures have shown a range of biological activities, including:

-

Antimicrobial Activity: The oxazole nucleus is present in several antimicrobial agents.

-

Anti-inflammatory Activity: The structural motif can be found in compounds designed to target inflammatory pathways.

-

Enzyme Inhibition: The ability to introduce diverse substituents allows for the design of specific enzyme inhibitors.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Summary:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in creating libraries of compounds for drug discovery, particularly in the areas of infectious and inflammatory diseases, is well-recognized. While detailed synthetic protocols for this specific compound are not widely published, its reactivity, particularly in cross-coupling reactions, allows for the generation of a wide array of derivatives for further biological evaluation. Researchers and drug development professionals will find this compound to be a key intermediate in the exploration of new chemical entities with therapeutic potential.

References

- 1. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 2. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - CAS:460081-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ethyl 2-bromo-1,3-oxazole-4-carboxylate, CAS No. 460081-20-3 - iChemical [ichemical.com]

- 6. 460081-20-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. acelybio.com [acelybio.com]

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-bromooxazole-4-carboxylate, a key heterocyclic building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it outlines plausible synthetic routes, key reactivity patterns, and established applications in the fields of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this versatile chemical intermediate.

Introduction

This compound is a substituted five-membered heterocyclic compound belonging to the oxazole family. The oxazole ring is a prominent scaffold found in numerous natural products and pharmacologically active molecules. The presence of a bromine atom at the 2-position and an ethyl ester at the 4-position makes this compound a highly versatile and reactive intermediate.[1] The bromine atom serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, while the ester functionality allows for further derivatization, such as hydrolysis or amidation. These structural features enable its use as a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and linked poly-oxazole structures.[1]

Molecular Structure and Identification

The fundamental identification and properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 460081-20-3[2] |

| Molecular Formula | C₆H₆BrNO₃[2] |

| IUPAC Name | ethyl 2-bromo-1,3-oxazole-4-carboxylate |

| Synonyms | 2-Bromo-oxazole-4-carboxylic acid ethyl ester, 4-Oxazolecarboxylic acid, 2-bromo-, ethyl ester[1] |

| InChI | InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3[1] |

| InChIKey | SGIBUKNPAQMWAP-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)c1coc(Br)n1[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 220.02 g/mol [2] |

| Appearance | White crystalline solid[1] |

| Boiling Point | 272 °C (Predicted)[1] |

| Density | 1.617 g/cm³ (Predicted)[1] |

| Flash Point | 118 °C (Predicted)[1] |

| Storage | Store in freezer, under -20°C, inert atmosphere[1] |

Spectroscopic Characterization

While specific, experimentally verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

| Spectroscopy | Predicted Features |

| ¹H NMR | δ ~8.4-8.6 ppm (s, 1H, oxazole H-5), δ ~4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), δ ~1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~160-162 ppm (Ester C=O), δ ~145-150 ppm (Oxazole C-4), δ ~138-142 ppm (Oxazole C-2), δ ~135-138 ppm (Oxazole C-5), δ ~61-63 ppm (-OCH₂CH₃), δ ~14-15 ppm (-OCH₂CH₃) |

| Mass Spec (MS) | Molecular ion (M⁺) peak showing a characteristic M/M+2 isotopic pattern (approx. 1:1 ratio) for bromine at m/z 220 and 222. |

| Infrared (IR) | Strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the conjugated ester. |

Synthesis and Reactivity

Synthetic Pathways

The most plausible synthesis of this compound involves a Sandmeyer-type reaction starting from its corresponding 2-amino precursor, Ethyl 2-aminooxazole-4-carboxylate. This precursor can, in turn, be synthesized via the cyclization of an appropriate starting material. This multi-step process is a common strategy for introducing a halogen onto an electron-rich heterocyclic ring.

References

An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooxazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the 2-position and an ester functional group at the 4-position of the oxazole ring, allows for diverse chemical modifications. This versatility makes it an important intermediate in the synthesis of a wide range of more complex molecules, including those with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and the biological potential of its derivatives.

Chemical Properties

This compound, with the confirmed IUPAC name ethyl 2-bromo-1,3-oxazole-4-carboxylate , is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 460081-20-3 |

| Molecular Formula | C₆H₆BrNO₃ |

| Molecular Weight | 220.02 g/mol |

| Melting Point | 50-53 °C |

| Boiling Point | 272.2 °C at 760 mmHg |

| SMILES | CCOC(=O)c1coc(Br)n1[1] |

| InChI | InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 |

Synthesis

A generalized workflow for a potential synthetic route is depicted below:

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity and Key Experimental Protocols

The bromine atom at the 2-position of the oxazole ring is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo-substituent allows for facile participation in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide variety of substituents at the 2-position of the oxazole core.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide like this compound with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Generalized Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equivalents)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

-

Wash the mixture with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The oxazole scaffold is a prominent feature in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[2] Derivatives of oxazoles have demonstrated a wide range of therapeutic potential, including antimicrobial and anticancer activities.[2][3] this compound serves as a versatile starting material for the synthesis of libraries of novel oxazole derivatives for biological screening.[4]

Antimicrobial and Anticancer Potential of Oxazole Derivatives

Research into oxazole-containing compounds has revealed their potential as both antimicrobial and anticancer agents. The biological activity is often dependent on the nature and position of the substituents on the oxazole ring.

| Biological Activity | Target/Mechanism of Action (Examples for related compounds) | Reference Compounds |

| Antimicrobial | Inhibition of DNA gyrase, disruption of cell wall synthesis. | Various substituted thiazole and oxadiazole derivatives.[3] |

| Anticancer | Inhibition of tubulin polymerization, targeting of signaling pathways (e.g., STAT3), inhibition of kinases (e.g., EGFR, VEGFR-2).[2][5][6] | Substituted methoxybenzoyl-aryl-thiazoles, quinoline-oxadiazole derivatives.[3][5] |

While specific biological data for derivatives of this compound is limited, the established activities of related oxazole and thiazole compounds highlight the potential of this chemical scaffold in the development of new therapeutic agents. For instance, some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactive in cancer cells, by preventing the phosphorylation and dimerization of the STAT3 protein.[2]

Caption: Potential inhibition of the STAT3 signaling pathway by oxazole derivatives.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in a variety of cross-coupling reactions allows for the straightforward synthesis of a diverse range of substituted oxazoles. The established biological activities of many oxazole derivatives underscore the importance of this compound as a starting material in the design and synthesis of new drug candidates. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 [chemicalbook.com]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical Properties of Ethyl 2-bromooxazole-4-carboxylate

This technical guide provides a detailed overview of the known physical properties of Ethyl 2-bromooxazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on the closely related analogue, Ethyl 2-bromothiazole-4-carboxylate, to provide comparative insights.

Physical and Chemical Properties

This compound is a halogenated oxazole derivative. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6BrNO3 | [1] |

| Molecular Weight | 220.02 g/mol | [1] |

| Boiling Point | 272.2 °C at 760 mmHg | [2] |

| Density | 1.617 g/cm³ | [2] |

| Flash Point | 118.4 °C | [2] |

| Vapor Pressure | 0.00616 mmHg at 25°C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies for determining boiling and melting points are applicable.

2.1. Determination of Boiling Point (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

2.2. Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. The melting point range can also indicate the purity of a compound.

-

Apparatus: A melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor, and a capillary tube holder.

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the substance.

-

Synthesis Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a well-documented synthesis for the analogous Ethyl 2-bromothiazole-4-carboxylate provides a likely reaction pathway. This process typically involves the formation of an intermediate, followed by a bromination step. A similar logical workflow can be proposed for the synthesis of the target oxazole compound.

Caption: Proposed two-step synthesis workflow for this compound.

This guide provides a summary of the currently available data on the physical properties of this compound for the use of researchers and professionals in drug development. Further experimental work is required to determine the melting point and to detail specific protocols for this compound.

References

An In-depth Technical Guide to the Solubility and Synthetic Applications of Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromooxazole-4-carboxylate, a key building block in the synthesis of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on the general properties of structurally similar esters, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents. Furthermore, this document explores the utility of this compound in the synthesis of kinase inhibitors and illustrates the relevant biological signaling pathways.

Section 1: Solubility Profile of this compound

This compound is an ester, and its solubility is governed by the physicochemical properties of its functional groups. The presence of the polar ester group allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the ethyl group and the oxazole ring contribute to its nonpolar character, enhancing solubility in organic solvents.

Qualitative Solubility Data

Based on the general solubility of ethyl esters, the expected solubility of this compound in common organic solvents is summarized in the table below. It is important to note that this is a predictive assessment, and experimental verification is recommended for precise quantitative values.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Polar aprotic solvent, similar to DMSO. |

| Dichloromethane (DCM) | Soluble | Moderately polar solvent, effective for a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Soluble | Ester solvent with both polar and nonpolar characteristics. "Like dissolves like" principle applies.[1][2] |

| Acetone | Soluble | Polar aprotic solvent. |

| Methanol (MeOH) | Moderately Soluble | Polar protic solvent. Solubility may be limited by the nonpolar regions of the molecule. |

| Ethanol (EtOH) | Moderately Soluble | Polar protic solvent, similar to methanol. |

| Hexanes | Sparingly Soluble to Insoluble | Nonpolar solvent. The polar ester group limits solubility. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the molecule outweighs the hydrogen bonding capacity of the ester group with water.[3][4] |

Section 2: Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.[5][6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DCM, Ethyl Acetate, Methanol, Hexanes)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Section 3: Application in Drug Discovery and Relevant Signaling Pathways

This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications.[10][11][12] A significant area of its application is in the development of protein kinase inhibitors, which are crucial in cancer therapy.

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the multi-step synthesis of various kinase inhibitors, including those targeting c-Met and VEGFR-2. The bromo- and ester- functionalities of the molecule allow for diverse chemical modifications and coupling reactions to build the final complex structures.

Logical Flow of Synthetic Application

Caption: Synthetic pathway from starting material to a final biologically active compound.

Targeted Signaling Pathways

While this compound itself is not known to directly interact with signaling pathways, the kinase inhibitors synthesized from it target critical pathways involved in cancer progression. For instance, inhibitors of c-Met and VEGFR-2 affect pathways that regulate cell proliferation, survival, and angiogenesis.

-

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility. Inhibitors derived from the oxazole scaffold can block the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.[13][14][15][16]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF initiates signaling through pathways like PLCγ-PKC-MAPK, which leads to endothelial cell proliferation and migration. Dual inhibitors targeting both c-Met and VEGFR-2 can effectively block tumor angiogenesis and growth.[13][17]

Simplified c-Met and VEGFR-2 Signaling Pathways

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by derived kinase inhibitors.

References

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scribd.com [scribd.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. | Semantic Scholar [semanticscholar.org]

Stability and Storage of Ethyl 2-bromooxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-bromooxazole-4-carboxylate. The information is compiled from commercially available data and established scientific principles governing the stability of related chemical structures. This document is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Summary of Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below and are critical for preventing degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term storage at -20°C.[1][2][3] | Minimizes thermal degradation and slows down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][4] | Protects the compound from oxidation and moisture-induced degradation. |

| Container | Tightly-closed and sealed container.[1][2] | Prevents exposure to atmospheric moisture and contaminants. |

| Moisture | Store in a dry, desiccated environment.[5] | Prevents hydrolysis of the ethyl ester functionality. |

| Light | Store in a dark place, protected from light. | Although specific data is lacking, oxazole rings can be susceptible to photodegradation. |

| Incompatibilities | Keep away from incompatible substances and sources of ignition.[1] | Standard practice for chemical safety and to prevent unintended reactions. |

Chemical Stability and Potential Degradation Pathways

While specific stability studies on this compound are not extensively available in published literature, an understanding of its chemical structure allows for the prediction of likely degradation pathways. The molecule contains an oxazole ring and an ethyl ester functional group, both of which are susceptible to certain degradation mechanisms.

Hydrolysis

The ethyl ester group is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (2-bromooxazole-4-carboxylic acid) and ethanol. This reaction can also be catalyzed by the presence of moisture, reinforcing the need for desiccated storage.[4][5]

Photodegradation

Oxazole rings can undergo degradation upon exposure to light, particularly UV radiation.[6] Studies on other oxazole-containing compounds have shown that photooxidation, often mediated by singlet oxygen, can lead to the cleavage of the oxazole ring.[3][7] This process can result in the formation of triamide or imide derivatives.[3]

Thermal Degradation

While the compound is generally stable at recommended storage temperatures, elevated temperatures can provide the necessary energy to initiate degradation.[1] The specific thermal degradation products are not documented, but would likely involve decomposition of the oxazole ring and cleavage of the ester group.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability and Forced Degradation Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocol is a generalized framework based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4] Researchers should adapt this protocol based on their specific analytical capabilities and regulatory requirements.

Objective

To identify potential degradation products and pathways, and to develop a stability-indicating analytical method for this compound.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Equipment: HPLC with a suitable detector (e.g., UV/DAD or MS), pH meter, calibrated ovens, photostability chamber, analytical balance.

Forced Degradation Conditions

The following table outlines the recommended stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Keep at room temperature for 2-8 hours. Neutralize before analysis. |

| Oxidation | Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Expose the solid compound to 70°C in a calibrated oven for 7 days. |

| Photostability | Expose the solid compound and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Analytical Procedure

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all process impurities and degradation products. A reverse-phase C18 column is often a good starting point.

-

Sample Preparation: Prepare solutions of the stressed samples at a suitable concentration (e.g., 1 mg/mL).

-

Analysis: Analyze the unstressed control and all stressed samples by the developed HPLC method.

-

Peak Purity: Perform peak purity analysis using a DAD detector or MS to ensure that the parent peak is free from co-eluting degradants.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

The experimental workflow for a forced degradation study is illustrated below.

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

This compound is a compound that requires careful handling and storage to ensure its stability. The primary recommendations are long-term storage at -20°C under an inert and dry atmosphere, protected from light.[1][2][3][4] The main potential degradation pathways include hydrolysis of the ethyl ester and photodegradation of the oxazole ring.[3][5][6] For researchers in drug development, conducting thorough forced degradation studies based on ICH guidelines is essential to understand the stability profile of this molecule and to develop robust, stability-indicating analytical methods.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. mastercontrol.com [mastercontrol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. snscourseware.org [snscourseware.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromooxazole-4-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily centered around three key sites: the C2-bromo substituent, the C5-proton, and the C4-ester functionality. This technical guide provides a comprehensive overview of the reactivity at these positions, detailing established experimental protocols for various transformations and presenting quantitative data to inform synthetic planning. The strategic manipulation of these reactive sites allows for the introduction of diverse functionalities, enabling the construction of novel oxazole-containing compounds with potential biological activity or unique material properties.

Introduction

The oxazole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. The ability to selectively functionalize the oxazole ring is therefore of significant interest to synthetic chemists. This compound offers a readily accessible platform for such functionalization. The electron-withdrawing nature of the oxazole ring, coupled with the presence of a good leaving group (bromine) at the C2 position, an activatable C-H bond at the C5 position, and a modifiable ester group at C4, makes it a highly valuable and versatile synthetic intermediate. This document will systematically explore the key reactive sites of this compound.

Reactivity at the C2 Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is the most prominent reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing aryl, heteroaryl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the C2 position of the oxazole and a wide range of aryl and heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). The reaction vessel is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated to a temperature ranging from 80 to 110 °C and stirred for 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of 2-aminooxazole derivatives from a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) are combined in an anhydrous solvent such as toluene or dioxane. The tube is sealed, and the reaction mixture is heated to 80-110 °C for 8 to 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography to afford the desired 2-aminooxazole product.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |

| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 12 | 75-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 65-80 |

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is employed to introduce alkynyl moieties at the C2 position by reacting with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) salt (e.g., CuI, 0.05 equiv.), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2 to 12 hours. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | DMF | 50 | 4 | 85-95 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 60 | 8 | 75-85 |

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Negishi Coupling

The Negishi coupling provides an alternative route for C-C bond formation, utilizing organozinc reagents as the coupling partners.

Experimental Protocol: General Procedure for Negishi Coupling

An organozinc reagent is either prepared in situ from the corresponding organohalide and activated zinc or used as a pre-formed solution. In a flame-dried flask under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is dissolved in an anhydrous solvent like THF. This compound (1.0 equiv.) is added, followed by the dropwise addition of the organozinc reagent (1.2-2.0 equiv.). The reaction is stirred at room temperature or heated to reflux for 2 to 24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Table 4: Representative Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 12 | 70-85 |

| 2 | Benzylzinc bromide | Pd(dppf)Cl₂ (3) | THF | RT | 8 | 65-80 |

| 3 | 2-Thienylzinc chloride | Pd(OAc)₂ (2) / SPhos (4) | Dioxane | 80 | 16 | 70-85 |

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reactivity at the C5 Position: Lithiation and Electrophilic Quench

The proton at the C5 position of the oxazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then be quenched with various electrophiles to introduce substituents at the C5 position.

Experimental Protocol: General Procedure for C5-Lithiation and Electrophilic Quench

To a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.0-1.2 equiv.) is added dropwise. The resulting solution is stirred at -78 °C for a period of 30 minutes to 1 hour to ensure complete deprotonation. The desired electrophile (1.2-1.5 equiv.) is then added, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 5: Representative C5-Functionalization via Lithiation

| Entry | Base | Electrophile | Product | Yield (%) |

| 1 | n-BuLi | Iodomethane | Ethyl 2-bromo-5-methyloxazole-4-carboxylate | 60-75 |

| 2 | LDA | Benzaldehyde | Ethyl 2-bromo-5-(hydroxy(phenyl)methyl)oxazole-4-carboxylate | 55-70 |

| 3 | n-BuLi | N,N-Dimethylformamide (DMF) | Ethyl 2-bromo-5-formyloxazole-4-carboxylate | 50-65 |

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reactivity at the C4-Ester Functionality

The ethyl ester at the C4 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or direct amidation.

Hydrolysis

The ethyl ester can be readily hydrolyzed to 2-bromooxazole-4-carboxylic acid under basic conditions. This carboxylic acid can then be used in further synthetic manipulations, such as amide couplings.

Experimental Protocol: Ester Hydrolysis

This compound (1.0 equiv.) is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5-2.0 equiv.), is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-bromooxazole-4-carboxylic acid.

Direct Amidation

The ester can be converted directly to an amide by heating with an amine, sometimes in the presence of a Lewis acid catalyst. Alternatively, the corresponding carboxylic acid can be coupled with an amine using standard peptide coupling reagents.

Experimental Protocol: Direct Amidation

A mixture of this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.) is heated, either neat or in a high-boiling solvent, at a temperature between 100-150 °C. The reaction progress is monitored by TLC. Upon completion, the excess amine and solvent are removed under reduced pressure, and the crude amide is purified by recrystallization or column chromatography.

Synthetic Workflow: Multi-step Synthesis of a Disubstituted Oxazole

This compound is an excellent starting material for the multi-step synthesis of more complex, highly functionalized oxazoles. The following workflow illustrates a potential synthetic sequence.

A Technical Guide to Ethyl 2-bromooxazole-4-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Heterocyclic Building Block

Ethyl 2-bromooxazole-4-carboxylate is a key heterocyclic intermediate increasingly utilized in medicinal chemistry and drug development. Its unique structural features, particularly the reactive bromine atom and the versatile ester group on the oxazole core, make it a valuable synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, likely synthetic routes, and its application in the development of therapeutic agents.

Commercial Availability and Physicochemical Properties

A range of chemical suppliers offer this compound, typically with purities exceeding 95%. For researchers requiring highly pure material, some vendors provide purities of 99% or higher, confirmed by HPLC analysis.[1] Below is a compilation of key physicochemical data gathered from various suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 460081-20-3 | [1][2] |

| Molecular Formula | C₆H₆BrNO₃ | [2] |

| Molecular Weight | 220.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | ≥95% - 99%+ (HPLC) | [1] |

| Solubility | Soluble in organic solvents | [3] |

Table 2: Supplier Information for this compound

| Supplier | Available Purity | Notes |

| AK Scientific, Inc. | Research grade | Provides safety and handling information.[1] |

| ChemicalBook | ≥99% (HPLC) | Lists multiple suppliers and pricing.[1] |

| Sigma-Aldrich (Merck) | Not explicitly listed, but related compounds are available | |

| Sunway Pharm Ltd | 97% | Provides pricing for various quantities.[2] |

| CymitQuimica | 96% | Offers various package sizes.[3] |

| Ambeed | Data available upon request | Can provide NMR, HPLC, LC-MS, UPLC data.[4] |

Synthesis and Experimental Protocols

Likely Synthesis of this compound (Adapted from Thiazole Synthesis[5])

This proposed synthesis involves the formation of the corresponding 2-aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

A plausible route to the 2-aminooxazole intermediate involves the condensation of ethyl bromopyruvate with urea or a related amide.

-

Reactants: Ethyl bromopyruvate and Urea.

-

Solvent: A suitable polar aprotic solvent like ethanol.

-

Conditions: Refluxing the mixture to facilitate the cyclization and formation of the oxazole ring.

-

Work-up: The reaction mixture would likely be cooled, and the product precipitated or extracted with an organic solvent. Purification would be achieved through recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step would involve the diazotization of the 2-amino group followed by displacement with a bromide ion.

-

Reactants: Ethyl 2-aminooxazole-4-carboxylate, Sodium nitrite (NaNO₂), and Hydrobromic acid (HBr).

-

Solvent: A suitable solvent that can facilitate the reaction, such as a mixture of water and an organic solvent.

-

Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst (Sandmeyer reaction) or simply by heating with HBr.

-

Work-up: The product would be extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Below is a diagram illustrating the proposed experimental workflow.

Application in Drug Development: A Precursor to Xanthine Oxidase Inhibitors

The structural motif of a substituted carboxylate is prevalent in a variety of bioactive molecules. This compound serves as a versatile building block for introducing this motif. A notable application of a similar compound, ethyl 2-bromothiazole-4-carboxylate, is in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6] This suggests a high potential for this compound in the development of analogous inhibitors.

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction or underexcretion of uric acid leads to hyperuricemia, which can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.

The logical relationship for the therapeutic action of xanthine oxidase inhibitors is depicted in the following diagram.

The synthesis of Febuxostat analogs from this compound would likely involve a Suzuki coupling reaction to introduce the substituted phenyl group at the 2-position of the oxazole ring, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This highlights the utility of the bromo- and ester functionalities of the starting material.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility is underscored by the successful development of drugs like Febuxostat, which targets a key enzyme in a well-defined metabolic pathway. The likely synthetic routes are based on established organic chemistry principles, making it an attractive starting material for medicinal chemists and drug development professionals. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is likely to yield new and improved therapeutic agents.

References

- 1. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 [chemicalbook.com]

- 2. This compound - CAS:460081-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 4. 460081-20-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-bromooxazole-4-carboxylate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Ethyl 2-bromooxazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein are designed to serve as a comprehensive guide for the synthesis of a diverse range of 2-substituted oxazole-4-carboxylates, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic starting material that enables the introduction of various substituents at the 2-position of the oxazole ring. The oxazole motif is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, provide efficient and modular strategies for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C2-bromine atom in this compound makes it an excellent substrate for these transformations, allowing for the synthesis of libraries of compounds for drug discovery and the development of novel organic materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryloxazole-4-carboxylates.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Disclaimer: The yields presented are typical for similar substrates and should be considered as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 10 | 75-85 |

| 4 | 4-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the phosphine ligand.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and the base, followed by degassed water.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-aryloxazole-4-carboxylate.

Visualization: Suzuki-Miyaura Catalytic Cycle

Application Notes: Suzuki Coupling Protocol with Ethyl 2-Bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl-aryl scaffolds.[1][2] Oxazole derivatives are prevalent motifs in numerous biologically active compounds and functional materials. The ability to functionalize the oxazole ring at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel molecular entities.

This application note provides a detailed protocol for the Suzuki coupling of ethyl 2-bromooxazole-4-carboxylate with various aryl and heteroaryl boronic acids. This reaction serves as a robust method for the synthesis of 2-aryl- and 2-heteroaryl-oxazole-4-carboxylates, which are valuable intermediates in drug discovery and materials science.[3]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Exemplary Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with a substituted phenylboronic acid, as adapted from the literature.[4]

| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Pd(PPh₃)₄ (10) | K₂CO₃ (3) | DME/H₂O (2:1) | 85 | 24 | Not Reported |

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5-10 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water mixture, Toluene, or 1,4-Dioxane)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of DME and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.[3]

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction of Ethyl 2-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting the Heck reaction with Ethyl 2-bromooxazole-4-carboxylate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The following sections detail the typical reaction conditions, a generalized experimental protocol, and a workflow for this specific transformation.

Disclaimer: Specific, experimentally validated protocols for the Heck reaction of this compound from the primary literature, particularly the key reference "Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate" by Ahmed and Donaldson, were not accessible at the time of writing. The following protocols and data are based on established general principles of the Heck reaction and conditions reported for similar heterocyclic substrates.

Reaction Data Summary

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes a range of hypothetical, yet representative, conditions for the coupling of this compound with a generic alkene (e.g., styrene or an acrylate) to illustrate the expected outcomes.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75 |